Cas no 17490-72-1 (2-(4-Nitrobenzyl)oxybenzaldehyde)

2-(4-Nitrobenzyl)oxybenzaldehyde is a synthetic aromatic aldehyde derivative characterized by the presence of a nitrobenzyl ether group ortho to the formyl functionality. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its nitro and aldehyde groups offer versatile reactivity, enabling further functionalization through reduction, condensation, or nucleophilic addition reactions. The electron-withdrawing nitro group enhances the electrophilicity of the benzaldehyde moiety, facilitating selective transformations. The compound is typically supplied as a high-purity solid, ensuring consistent performance in synthetic applications. Proper handling under controlled conditions is recommended due to its potential sensitivity to light and moisture.
2-(4-Nitrobenzyl)oxybenzaldehyde structure
17490-72-1 structure
Product Name:2-(4-Nitrobenzyl)oxybenzaldehyde
CAS No:17490-72-1
MF:C14H11NO4
MW:257.241443872452
MDL:MFCD01025493
CID:1072251
PubChem ID:720715
Update Time:2025-09-26

2-(4-Nitrobenzyl)oxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-((4-Nitrobenzyl)oxy)benzaldehyde
    • 2-[(4-Nitrobenzyl)oxy]benzaldehyde
    • 2-[(4-nitrobenzyl)oxy]benzaldehyde(SALTDATA: FREE)
    • 2-[(4-nitrophenyl)methoxy]benzaldehyde
    • ASISCHEM N43069
    • CHEMBRDG-BB 5566707
    • TIMTEC-BB SBB001482
    • benzaldehyde, 2-[(4-nitrophenyl)methoxy]-
    • 17490-72-1
    • ALBB-014023
    • BBL023105
    • Oprea1_749841
    • CS-0313678
    • Cambridge id 5566707
    • VS-07328
    • SCHEMBL3686701
    • DTXSID80352175
    • STK796730
    • AKOS000249119
    • MFCD01025493
    • Oprea1_393029
    • AB00089532-01
    • OTAVA-BB 7020673534
    • 2-(4-Nitrobenzyl)oxybenzaldehyde
    • MDL: MFCD01025493
    • Inchi: 1S/C14H11NO4/c16-9-12-3-1-2-4-14(12)19-10-11-5-7-13(8-6-11)15(17)18/h1-9H,10H2
    • InChI Key: AXZLBQBZZLPIMB-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1C=O)CC1C=CC(=CC=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 257.06900
  • Monoisotopic Mass: 257.06880783g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 307
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 72.1Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 451.0±25.0 °C at 760 mmHg
  • Flash Point: 207.5±25.2 °C
  • PSA: 72.12000
  • LogP: 3.50950
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

2-(4-Nitrobenzyl)oxybenzaldehyde Security Information

2-(4-Nitrobenzyl)oxybenzaldehyde Customs Data

  • HS CODE:2913000090
  • Customs Data:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

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Additional information on 2-(4-Nitrobenzyl)oxybenzaldehyde

Introduction to 2-(4-Nitrobenzyl)oxybenzaldehyde (CAS No. 17490-72-1)

2-(4-Nitrobenzyl)oxybenzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 17490-72-1, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and synthetic biology. This compound, featuring a nitro-substituted benzyl group and an aldehyde moiety, exhibits a unique set of chemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules. Its structural framework, combining electron-withdrawing and electron-donating functional groups, positions it as a versatile building block for medicinal chemistry applications.

The molecular structure of 2-(4-Nitrobenzyl)oxybenzaldehyde consists of a benzene ring substituted with a nitro group at the para position, linked to a benzyl ether group, which further connects to an aldehyde functional group. This arrangement imparts distinct reactivity patterns, making it amenable to various chemical transformations. The presence of the nitro group enhances electrophilic aromatic substitution reactions, while the aldehyde group allows for condensation reactions with amino compounds, leading to Schiff base formations. These characteristics are particularly useful in the development of novel therapeutic agents.

In recent years, 2-(4-Nitrobenzyl)oxybenzaldehyde has been explored in the context of drug discovery and development. Its ability to participate in multiple synthetic pathways has made it a candidate for generating derivatives with enhanced pharmacological properties. For instance, researchers have utilized this compound to synthesize small-molecule inhibitors targeting specific enzymatic pathways involved in diseases such as cancer and inflammatory disorders. The nitro group's redox-active nature further adds to its potential as a prodrug or modulator of redox-sensitive signaling pathways.

One notable application of 2-(4-Nitrobenzyl)oxybenzaldehyde is in the synthesis of protease inhibitors. Proteases play critical roles in various biological processes, and their dysregulation is associated with numerous pathological conditions. By leveraging the reactivity of the aldehyde group, chemists have been able to develop peptidomimetics and non-peptide inhibitors that disrupt protease activity. These inhibitors have shown promise in preclinical studies as potential treatments for conditions like chronic inflammation and neurodegenerative diseases.

Moreover, the compound has found utility in the field of biomaterials and bioconjugation chemistry. The benzyl ether linkage provides a stable yet reactive handle for attaching biomolecules such as peptides, proteins, and nucleic acids. This property is particularly valuable in the development of targeted drug delivery systems and diagnostic probes. Researchers have employed 2-(4-Nitrobenzyl)oxybenzaldehyde to create conjugates that exhibit improved solubility, bioavailability, and targeted delivery profiles.

The synthesis of 2-(4-Nitrobenzyl)oxybenzaldehyde typically involves multi-step organic reactions starting from commercially available precursors like 4-nitrobenzaldehyde. Nitration followed by benzyl ether formation or direct functionalization strategies can be employed depending on the synthetic route chosen. Advances in catalytic methods have also enabled more efficient and sustainable production processes, reducing waste and improving yields.

Recent studies have highlighted the role of 2-(4-Nitrobenzyl)oxybenzaldehyde in developing photoactive compounds for applications in photodynamic therapy (PDT). The nitro group's ability to absorb light at specific wavelengths makes it an attractive moiety for generating reactive oxygen species that can selectively target diseased cells. PDT combined with small-molecule photosensitizers has shown efficacy in treating cancers and infections, and compounds derived from 2-(4-Nitrobenzyl)oxybenzaldehyde are being investigated as next-generation photosensitizers.

In conclusion, 2-(4-Nitrobenzyl)oxybenzaldehyde (CAS No. 17490-72-1) represents a fascinating compound with broad applications in pharmaceuticals, materials science, and biotechnology. Its unique structural features enable diverse chemical transformations, making it a valuable tool for synthetic chemists and drug developers. As research continues to uncover new methodologies and applications, this compound is poised to play an increasingly important role in advancing scientific understanding and therapeutic innovation.

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